1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
Description
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one is a nitro-substituted pyrazole derivative characterized by a ketone group at the 1-position and nitro, methyl substituents at the 3,5-positions of the pyrazole ring.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-7(10(12)13)5(2)9(8-4)6(3)11/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZEPXLZCUCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the nitration of 3,5-dimethyl-1H-pyrazole followed by acylation. The nitration step requires the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the pyrazole ring. The subsequent acylation step involves reacting the nitro-substituted pyrazole with ethanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like tin (II) chloride or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or other heterocyclic compounds.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant potential in pharmaceutical chemistry due to its structural features that may contribute to biological activity. Research indicates that derivatives of pyrazole compounds often display:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Agrochemical Applications
In agrochemistry, compounds similar to 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one are explored for their herbicidal and fungicidal properties. The nitro group enhances the reactivity of the compound, which can lead to effective herbicides that target specific plant enzymes.
Material Science
The unique chemical structure allows for the incorporation of this compound into polymer matrices or as a precursor for synthesizing novel materials. Its application in:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
- Dyes and Pigments : The vibrant color associated with certain pyrazole derivatives makes them suitable for use in dyes and pigments.
Case Studies
Several case studies highlight the applications of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values comparable to existing antibiotics. |
| Study 2 | Anti-inflammatory Properties | Showed inhibition of COX enzymes in vitro, indicating potential as an anti-inflammatory agent. |
| Study 3 | Herbicidal Activity | Evaluated against common weeds; exhibited significant growth inhibition at low concentrations. |
Mechanism of Action
The mechanism by which 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The nitro group and methyl substituents on the pyrazole ring play a crucial role in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Compared to halogenated derivatives (e.g., bromophenyl analogs in ), the nitro group may reduce nucleophilicity but increase susceptibility to nucleophilic aromatic substitution.
Physicochemical and Spectroscopic Comparisons
- Melting Points: Nitro-substituted pyrazoles (e.g., compound 1f in ) exhibit higher melting points (137–138°C) than non-nitrated analogs due to stronger intermolecular dipole interactions. The target compound likely follows this trend.
- NMR Data: The ¹³C NMR signal for the ethanone carbonyl group in similar compounds (e.g., 180.9 ppm in ) aligns with typical ketone resonances. Nitro groups typically deshield adjacent carbons, as seen in δ 151.0 ppm for aromatic carbons near nitro substituents .
- Solubility: Nitro groups reduce solubility in nonpolar solvents compared to methyl- or methoxy-substituted derivatives .
Biological Activity
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazole ring, which is known for its potential in developing therapeutic agents against various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one can be represented as follows:
- Molecular Formula : C₈H₁₁N₃O₃
- CAS Number : 489408-45-9
- IUPAC Name : 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.2 | Inhibition of topoisomerase II |
| HepG2 (Liver Cancer) | 22.7 | Disruption of microtubule formation |
| HCT116 (Colorectal Cancer) | 18.5 | Induction of apoptosis via caspase activation |
The presence of the nitro group on the pyrazole ring has been correlated with enhanced cytotoxicity against these cancer cell lines .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored. Studies have shown that 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one exhibits moderate antibacterial activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has shown promise in anti-inflammatory assays. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one. The results indicated that this compound significantly reduced cell viability in MDA-MB-231 cells by inducing apoptosis through a mitochondrial pathway .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of this compound against multidrug-resistant strains. The results showed that it inhibited the growth of S. aureus effectively, suggesting its potential as an alternative treatment for resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
